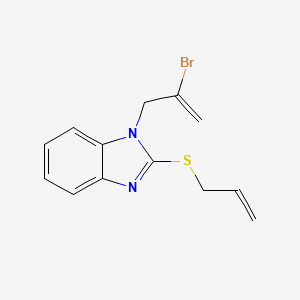![molecular formula C12H18N2O B5203532 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5203532.png)
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as PBPE, is a compound that has gained attention in the scientific community due to its potential as a research tool. PBPE is a small molecule that can be synthesized in the lab, and it has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is known to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Specifically, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to bind to the GABA receptor alpha subunit, resulting in an increase in the receptor's affinity for GABA. This leads to an increase in inhibitory neurotransmission, which can have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to have a variety of biochemical and physiological effects. In addition to modulating GABA receptor activity, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has also been found to have antioxidant properties, protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is that it is a small molecule that can be easily synthesized in the lab. Additionally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to have a variety of biochemical and physiological effects, making it a useful tool in a variety of research applications. However, one limitation of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile. One area of interest is the development of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile derivatives with improved potency and selectivity for specific targets. Additionally, further research is needed to fully understand the mechanism of action of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile and its effects on neuronal activity. Finally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile could be used as a tool in drug discovery, as it can be used to screen compounds for activity against specific targets.
Méthodes De Synthèse
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(1-piperidinyl)-2-butyn-1-ol with 3-bromopropionitrile. This reaction results in the formation of 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile as a white solid. The purity of the compound can be improved through recrystallization and further purification steps.
Applications De Recherche Scientifique
3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been used in a variety of scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 3-{[4-(1-piperidinyl)-2-butyn-1-yl]oxy}propanenitrile has been used as a tool in drug discovery, as it can be used to screen compounds for activity against specific targets.
Propriétés
IUPAC Name |
3-(4-piperidin-1-ylbut-2-ynoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-6-12-15-11-5-4-10-14-8-2-1-3-9-14/h1-3,6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEQIGRLYMYVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCOCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Piperidin-1-ylbut-2-ynoxy)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[1-(1-naphthyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5203454.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203459.png)
![1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)
![ethyl 4-[({[2-(dimethylamino)-3-pyridinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5203475.png)
![7-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5203479.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B5203493.png)
![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5203500.png)
![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)
![N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5203540.png)
![1-(2-adamantyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5203541.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5203557.png)
![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)